(2-Ethoxynaphthalen-1-yl)(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone

Description

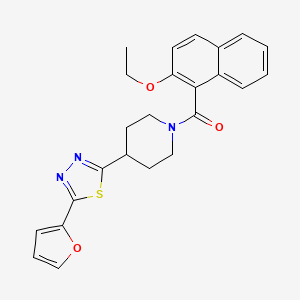

The compound (2-Ethoxynaphthalen-1-yl)(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone features a complex architecture combining three key structural motifs:

- 2-Ethoxynaphthalen-1-yl group: A bulky, lipophilic aromatic system with an ethoxy substituent, enhancing hydrophobic interactions.

- 5-(Furan-2-yl)-1,3,4-thiadiazol-2-yl group: A fused heterocyclic system with sulfur (thiadiazole) and oxygen (furan) atoms, enabling π-π stacking and dipole interactions.

Properties

IUPAC Name |

(2-ethoxynaphthalen-1-yl)-[4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N3O3S/c1-2-29-19-10-9-16-6-3-4-7-18(16)21(19)24(28)27-13-11-17(12-14-27)22-25-26-23(31-22)20-8-5-15-30-20/h3-10,15,17H,2,11-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FENOOEYZRHTZJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C2=CC=CC=C2C=C1)C(=O)N3CCC(CC3)C4=NN=C(S4)C5=CC=CO5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (2-Ethoxynaphthalen-1-yl)(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone is a complex organic molecule with potential pharmacological applications. Its unique structure combines several functional groups, suggesting diverse biological activities. This article reviews the current understanding of its biological activity, including synthesis methods, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound features a naphthalene moiety, a piperidine ring, and a thiadiazole derivative. These components are known for their roles in various biological interactions. The presence of the ketone functional group classifies it as an aryl ketone .

Structural Characteristics

- Molecular Formula : CHNOS

- Molecular Weight : 356.45 g/mol

- Functional Groups : Aryl ketone, heterocycles (thiadiazole, furan)

Synthesis

The synthesis of this compound can be achieved through various organic reactions, with careful control of reaction conditions such as temperature and solvent choice. Typical methods include:

- Retrosynthetic Analysis : Identifying feasible pathways for construction.

- Reflux Reactions : Using solvents like dichloromethane and catalysts like AlCl to facilitate reactions.

- Purification Techniques : Employing column chromatography for isolating the final product.

The precise mechanism by which this compound exerts its biological effects is not fully understood but is hypothesized to involve interactions with specific enzymes or receptors due to its varied functional groups. The potential for diverse interactions within biological systems indicates a multifaceted mode of action.

Structure-Activity Relationships (SAR)

Studies focusing on SAR are crucial for understanding how modifications to the compound's structure influence its biological activity. Variations in the naphthalene or thiadiazole portions can significantly alter pharmacological properties.

Anticancer Activity

Preliminary studies suggest that compounds similar to this one may exhibit anticancer properties by inhibiting specific pathways involved in tumor growth. For example, related compounds have shown inhibitory effects on STAT3 signaling pathways, which are critical in cancer progression .

Antimicrobial Activity

Research indicates that derivatives of thiadiazole and piperidine are often evaluated for antimicrobial properties. The presence of the furan ring may enhance this activity by facilitating interactions with microbial targets .

Case Studies and Research Findings

Scientific Research Applications

(2-Ethoxynaphthalen-1-yl)(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone is a complex organic molecule that combines a naphthalene moiety, a piperidine ring, and a thiadiazole derivative, making it a subject of interest in medicinal chemistry and organic synthesis. The presence of multiple functional groups suggests potential for diverse interactions within biological systems. It belongs to the class of organic compounds known as heterocycles and is classified as an aryl ketone due to the presence of the ketone functional group. This compound's applications are rooted in its unique structural features, which lend themselves to several potential uses, particularly in pharmacological studies and drug development.

Potential Applications in Medicinal Chemistry

This compound has potential applications in medicinal chemistry as a lead compound for drug development. Its unique structural features suggest possible activity against various biological targets, making it a candidate for further pharmacological studies.

- Drug Development The compound can be used as a lead compound for developing new drugs. Its structural components—naphthalene, piperidine, and thiadiazole—are often found in pharmaceuticals.

- Biological Targets The compound's structure suggests it may be active against various biological targets, making it a candidate for pharmacological studies.

- Structure-Activity Relationships (SAR) Studies involving SAR are essential to understand how variations in the structure of the compound affect its biological activity.

Synthesis and Analysis

The synthesis of This compound can be approached through several methods. The synthesis typically requires careful control of reaction conditions, including temperature, solvent choice, and reaction time. Techniques such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy are employed for monitoring the progress of the reactions and confirming product formation.

- Retrosynthetic Analysis: The design of its synthesis often involves retrosynthetic analysis to identify feasible pathways for its construction.

- Reaction Conditions: The synthesis typically requires careful control of reaction conditions, including temperature, solvent choice, and reaction time.

- Monitoring Techniques: Techniques such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy are employed for monitoring the progress of the reactions and confirming product formation.

- Spectroscopic Analysis: Relevant analyses such as infrared spectroscopy (IR) and mass spectrometry (MS) would provide further insights into these properties.

Related Compounds and Their Applications

While specific case studies and comprehensive data tables for This compound are not available in the search results, the search results do highlight the applications of structurally similar compounds . For instance, other ethoxynaphthalene derivatives and related methanones have been explored for various applications:

- Glucocorticoid Receptor Modulators: Compounds with a similar structure have been identified as selective glucocorticoid receptor modulators.

- Herbicides: Aryl methanones, including ethoxynaphthalene derivatives, have been investigated for their herbicidal activity, particularly as inhibitors of 4-hydroxyphenylpyruvate dioxygenase (HPPD), a vital target for herbicide discovery .

- STAT3 Inhibitory Activity: 1,3,4-oxadiazole-2-carboxamide compounds have been identified as having STAT3 inhibitory activity and are useful as an anticancer agent .

- (4-Ethoxynaphthalen-1-yl)(furan-2-yl)methanone: Crystal structure of (4-ethoxynaphthalen-1-yl)(furan-2-yl)methanone, C17H14O3 .

Summary

Comparison with Similar Compounds

Structural Analogs with Piperidine-Thiadiazole Cores

Table 1: Key Structural and Physicochemical Comparisons

Key Observations :

- The target compound’s 2-ethoxynaphthalene group provides greater hydrophobicity compared to the 4-(isopropylsulfonyl)phenyl group in , which introduces polar sulfonyl interactions.

Heterocyclic Variations: Thiadiazole vs. Oxadiazole vs. Triazole

Table 2: Heterocycle-Specific Comparisons

Key Observations :

- 1,3,4-Thiadiazole (target compound) offers higher metabolic resistance compared to 1,3,4-oxadiazole due to sulfur’s lower electronegativity.

- Triazole -containing compounds exhibit enhanced solubility but may require structural optimization for bioavailability.

Aromatic Substituent Effects

Table 3: Substituent-Driven Property Modifications

Key Observations :

- The 2-ethoxynaphthalene group in the target compound is sterically demanding, which could limit solubility but enhance binding to hydrophobic pockets.

- 4-Ethoxyphenyl in offers a balance between hydrophobicity and solubility, making it versatile for diverse targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.